2-Methyl-propane-2-sulfinic acid (1,2-dimethyl-propylidene)-amide
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Overview
Description
2-Methyl-propane-2-sulfinic acid (1,2-dimethyl-propylidene)-amide is an organic compound with a unique structure that includes both sulfinic acid and amide functional groups. This compound is of interest in various fields of chemistry due to its potential reactivity and applications in synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-propane-2-sulfinic acid (1,2-dimethyl-propylidene)-amide typically involves the following steps:
Starting Materials: The synthesis begins with 2-Methyl-propane-2-sulfinic acid and an appropriate amine.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere to prevent oxidation. Common solvents include dichloromethane or tetrahydrofuran.
Catalysts: Catalysts such as triethylamine or pyridine may be used to facilitate the reaction.
Temperature: The reaction is typically conducted at room temperature or slightly elevated temperatures (20-40°C).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common to optimize the process.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-propane-2-sulfinic acid (1,2-dimethyl-propylidene)-amide can undergo various types of chemical reactions, including:
Oxidation: The sulfinic acid group can be oxidized to a sulfonic acid group using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like lithium aluminum hydride.
Substitution: The amide group can participate in nucleophilic substitution reactions, where the amide nitrogen is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: 2-Methyl-propane-2-sulfonic acid (1,2-dimethyl-propylidene)-amide.
Reduction: 2-Methyl-propane-2-sulfide (1,2-dimethyl-propylidene)-amide.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
2-Methyl-propane-2-sulfinic acid (1,2-dimethyl-propylidene)-amide has several applications in scientific research:
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Methyl-propane-2-sulfinic acid (1,2-dimethyl-propylidene)-amide involves its interaction with molecular targets such as enzymes and receptors. The sulfinic acid group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The amide group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-propane-2-sulfonic acid (1,2-dimethyl-propylidene)-amide: Similar structure but with a sulfonic acid group instead of a sulfinic acid group.
2-Methyl-propane-2-sulfide (1,2-dimethyl-propylidene)-amide: Similar structure but with a sulfide group instead of a sulfinic acid group.
2-Methyl-propane-2-sulfinic acid (1,2-dimethyl-propylidene)-ester: Similar structure but with an ester group instead of an amide group.
Uniqueness
2-Methyl-propane-2-sulfinic acid (1,2-dimethyl-propylidene)-amide is unique due to the presence of both sulfinic acid and amide functional groups, which confer distinct reactivity and potential applications. The combination of these groups allows for versatile chemical transformations and interactions, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
(NE,S)-2-methyl-N-(3-methylbutan-2-ylidene)propane-2-sulfinamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NOS/c1-7(2)8(3)10-12(11)9(4,5)6/h7H,1-6H3/b10-8+/t12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDYKYUUGTHUYHS-OANVXVOSSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=NS(=O)C(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)/C(=N/[S@@](=O)C(C)(C)C)/C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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